molecular formula C10H12ClNO3 B8028157 4-Butoxy-1-chloro-2-nitrobenzene

4-Butoxy-1-chloro-2-nitrobenzene

Cat. No.: B8028157
M. Wt: 229.66 g/mol
InChI Key: FMXOYCTVGHOFDJ-UHFFFAOYSA-N
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Description

4-Butoxy-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, characterized by the presence of a butoxy group at the fourth position, a chlorine atom at the first position, and a nitro group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-1-chloro-2-nitrobenzene typically involves the nitration of 4-butoxy-1-chlorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-1-chloro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or iron powder in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives such as 4-butoxy-1-amino-2-nitrobenzene.

    Reduction: Formation of 4-butoxy-1-chloro-2-aminobenzene.

    Oxidation: Formation of 4-butoxy-1-chloro-2-nitrobenzoic acid.

Scientific Research Applications

4-Butoxy-1-chloro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-butoxy-1-chloro-2-nitrobenzene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

    4-Butoxy-1-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    4-Butoxy-1-chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a butoxy group.

    4-Butoxy-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness: 4-Butoxy-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (butoxy) groups on the benzene ring allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butoxy-1-chloro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-3-6-15-8-4-5-9(11)10(7-8)12(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXOYCTVGHOFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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